molecular formula C20H28ClNO3 B563901 (R)-N-Desethyl Oxybutynin Hydrochloride CAS No. 181647-12-1

(R)-N-Desethyl Oxybutynin Hydrochloride

Cat. No.: B563901
CAS No.: 181647-12-1
M. Wt: 365.898
InChI Key: DSWCYTSHCYXHGW-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Desethyl Oxybutynin Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H28ClNO3 and its molecular weight is 365.898. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181647-12-1
Record name Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(ethylamino)-2-butyn-1-yl ester, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181647-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Contextualization As a Primary Metabolite of Oxybutynin

(R)-N-Desethyl Oxybutynin (B1027) is a major active metabolite formed during the metabolism of oxybutynin. drugbank.com Oxybutynin, an anticholinergic agent, undergoes extensive first-pass metabolism primarily in the liver and gut wall by the cytochrome P450 enzyme system, particularly CYP3A4. drugbank.commdpi.com This metabolic process involves the N-de-ethylation of the parent compound, leading to the formation of N-desethyloxybutynin (DEO).

Below is a table summarizing the key properties of (R)-N-Desethyl Oxybutynin Hydrochloride:

PropertyValue
Chemical Name (αR)-α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butyn-1-yl Ester Hydrochloride scbt.com
CAS Number 181647-12-1 scbt.com
Molecular Formula C₂₀H₂₈ClNO₃ scbt.com
Molecular Weight 365.89 g/mol scbt.com
Synonyms (R,S)-DEOB caymanchem.com

Significance of the R Enantiomer in Antimuscarinic Pharmacodynamics

Oxybutynin (B1027) is administered as a racemic mixture, meaning it contains both the (R) and (S) enantiomers. However, the antimuscarinic activity, which is central to its therapeutic effect, resides predominantly in the (R)-enantiomer. nih.gov Consequently, the (R)-enantiomer of its major metabolite, N-desethyloxybutynin, also exhibits significant pharmacological activity.

The (R)-enantiomer of N-desethyloxybutynin is a potent antagonist of muscarinic receptors, similar to the parent compound. ingentaconnect.comtandfonline.com Research has shown that both (R)-oxybutynin and (R)-N-desethyloxybutynin have a higher affinity for M1 and M3 muscarinic receptor subtypes compared to the M2 subtype. nih.gov The M3 receptor is of particular importance as it is the primary receptor subtype that mediates bladder contraction. mdpi.com

Studies comparing the binding affinities of oxybutynin and its N-desethyl metabolite have revealed important insights into their pharmacodynamic profiles. The following table presents a comparison of the binding affinities (pKi values) of the enantiomers of oxybutynin and N-desethyloxybutynin at various human muscarinic receptors. A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypepKi Value
(R)-Oxybutynin M1Potent ingentaconnect.com
M2Less Potent ingentaconnect.com
M3Potent ingentaconnect.com
(S)-Oxybutynin M1Less Potent than (R) ingentaconnect.com
M2Less Potent than (R) ingentaconnect.com
M3Less Potent than (R) ingentaconnect.com
(R)-N-Desethyloxybutynin M1More Potent than (R)-Oxybutynin ingentaconnect.com
M2Less Potent ingentaconnect.com
M3More Potent than (R)-Oxybutynin ingentaconnect.com
(S)-N-Desethyloxybutynin M1Less Potent than (R) ingentaconnect.com
M2Less Potent than (R) ingentaconnect.com
M3Less Potent than (R) ingentaconnect.com

The data indicates that the (R)-enantiomer of N-desethyloxybutynin is not only active but, in some cases, more potent than the parent (R)-oxybutynin at the M1 and M3 receptors. ingentaconnect.com This finding is crucial as it suggests that the metabolite significantly contributes to both the therapeutic effects and the potential side effects associated with oxybutynin treatment. For instance, the affinity of N-desethyloxybutynin for muscarinic receptors in the parotid gland, which is linked to the common side effect of dry mouth, is notably high. mdpi.comnih.gov

Historical Perspective on Metabolite Research in Drug Development

Enantiomeric Characterization and Purity Assessment Methodologies

The accurate characterization and purity assessment of this compound are crucial for understanding its pharmacological profile. Various analytical techniques are employed to separate and quantify the enantiomers of N-Desethyl Oxybutynin, ensuring the enantiomeric purity of the (R)-isomer.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the simultaneous determination of the enantiomers of both oxybutynin and N-desethyl oxybutynin in biological matrices such as human plasma. nih.govresearchgate.netjchps.com This technique offers high sensitivity and selectivity, which is essential for pharmacokinetic studies. jchps.com

Chiral chromatography is the cornerstone of enantiomeric separation. High-performance liquid chromatography (HPLC) is a common approach, utilizing either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs): Columns with a chiral stationary phase are frequently used for the direct separation of enantiomers. For instance, the Phenomenex Lux Amylose-2 column has been successfully employed for the separation of (R)- and (S)-N-Desethyl Oxybutynin. nih.govresearchgate.net Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose derivatives, are often effective in resolving the enantiomers of oxybutynin and its metabolites. researchgate.net

Chiral Mobile Phase Additives: An alternative HPLC method involves using a conventional C18 reversed-phase column with a chiral additive in the mobile phase. nih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been demonstrated to be an effective chiral selector for the separation of oxybutynin enantiomers when added to the mobile phase. nih.gov This method can be a cost-effective and reproducible alternative to using dedicated chiral columns. nih.gov

Method validation is a critical aspect of enantiomeric characterization, ensuring the reliability of the analytical data. Key validation parameters include linearity, recovery, and the assessment of matrix effects, particularly in bioanalytical methods. nih.gov

Below is an interactive data table summarizing common methodologies for the enantiomeric characterization of N-Desethyl Oxybutynin.

Analytical TechniqueColumn/SelectorMobile Phase ExampleDetectionApplication
LC-MS/MS Phenomenex Lux Amylose-2 (chiral)Acetonitrile (B52724):10mM ammonium (B1175870) bicarbonate and 2-propanol:methanol mixtureMS/MSSimultaneous quantification of (R)- and (S)-enantiomers in human plasma nih.gov
HPLC C18 reversed-phase30 mmol/L KH2PO4-acetonitrile with 60 mmol/L HP-β-CDUV (223 nm)Separation of enantiomers using a chiral mobile phase additive nih.gov
Spectrophotometry --UV-VisQuantification of total oxybutynin hydrochloride nih.govresearchgate.net
Spectrofluorometry --FluorescenceQuantification of total oxybutynin hydrochloride nih.gov

Chiral Synthesis and Resolution Techniques for Enantiomer Separation

The production of enantiomerically pure this compound relies on effective chiral synthesis or resolution strategies. As it is a metabolite, its synthesis often starts from a chiral precursor or involves the resolution of a racemic mixture of N-Desethyl Oxybutynin. The principles for obtaining enantiomerically pure forms are similar to those for its parent compound, oxybutynin.

Chiral Resolution is a widely employed technique for separating enantiomers from a racemic mixture. wikipedia.org This typically involves the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. wikipedia.org

In the context of oxybutynin, a patented method describes the use of various chiral acids for the resolution of the (R)-enantiomer. researchgate.netmdpi.com Notably, D-malic acid was found to be successful in forming a diastereomeric salt with (R)-oxybutynin, facilitating its separation. researchgate.net While this example pertains to the parent compound, similar principles can be applied to the resolution of racemic N-Desethyl Oxybutynin.

The selection of an appropriate chiral resolving agent is often empirical and may require screening of several candidates. A patent for (R)-oxybutynin synthesis detailed the testing of eleven other chiral acids that were unsuccessful in achieving resolution, highlighting the specificity of this process. researchgate.netmdpi.com

Asymmetric Synthesis is an alternative approach that aims to selectively produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution of a racemate. wikipedia.org The synthesis of enantiomerically pure compounds like (S)-oxybutynin often involves the use of key chiral intermediates, such as (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. mdpi.com A similar strategy could be envisioned for the synthesis of (R)-N-Desethyl Oxybutynin, starting from an appropriate chiral building block.

The following table outlines the key techniques for obtaining enantiomerically pure compounds.

TechniqueDescriptionKey Considerations
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties (e.g., solubility). wikipedia.org
Asymmetric Synthesis Direct synthesis of a single enantiomer.Utilizes chiral catalysts, substrates, or reagents to control the stereochemical outcome of a chemical reaction. Avoids the waste of one enantiomer. wikipedia.org

Stereoisomeric Relationship with Parent Oxybutynin

(R)-N-Desethyl Oxybutynin is intrinsically linked to its parent compound, oxybutynin, through a stereoselective metabolic pathway. Oxybutynin is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. nih.gov However, the pharmacological activity, particularly the desired antimuscarinic effect, resides predominantly in the (R)-isomer of oxybutynin. nih.gov

The metabolism of oxybutynin to N-desethyl oxybutynin is a stereoselective process, meaning that the two enantiomers of oxybutynin are metabolized at different rates. nih.govnih.gov In vivo studies have shown that after the administration of racemic oxybutynin, the plasma concentrations of the (R)- and (S)-enantiomers of both the parent drug and its N-desethyl metabolite are not equal. nih.govresearchgate.net

Specifically, pharmacokinetic profiles have demonstrated that the plasma concentration of (R)-oxybutynin is typically lower than that of (S)-oxybutynin. nih.govresearchgate.net Conversely, a reverse trend is observed for the enantiomers of the N-desethyl metabolite, with plasma concentrations of (R)-N-Desethyl Oxybutynin being higher than those of (S)-N-Desethyl Oxybutynin. nih.govresearchgate.net This indicates a preferential formation of the (R)-enantiomer of the N-desethyl metabolite. N-desethyloxybutynin itself is recognized as an active metabolite of oxybutynin. nih.govnih.govnih.gov

The table below summarizes the stereoisomeric relationship and metabolic outcome.

CompoundEnantiomerRelative Plasma Concentration (after racemic oxybutynin administration)Pharmacological Activity
Oxybutynin (R)-OxybutyninLower than (S)-Oxybutynin nih.govresearchgate.netPredominantly active enantiomer nih.gov
(S)-OxybutyninHigher than (R)-Oxybutynin nih.govresearchgate.netLess active
N-Desethyl Oxybutynin (R)-N-Desethyl OxybutyninHigher than (S)-N-Desethyl Oxybutynin nih.govresearchgate.netActive metabolite nih.govnih.govnih.gov
(S)-N-Desethyl OxybutyninLower than (R)-N-Desethyl Oxybutynin nih.govresearchgate.netActive metabolite

N-Deethylation as a Principal Biotransformation Pathway

The primary route of oxybutynin metabolism is N-deethylation, which leads to the formation of N-desethyloxybutynin. nih.govnih.govfda.gov This biotransformation is a major contributor to the clearance of the parent compound, especially following oral administration where it undergoes extensive first-pass metabolism in the gut wall and liver. fda.govmdpi.comdrugsporphyria.net The resulting metabolite, N-desethyloxybutynin, is not an inactive byproduct; rather, it is a pharmacologically active compound. fda.govmedlibrary.orgnih.gov In fact, plasma concentrations of N-desethyloxybutynin can be four to ten times higher than those of the parent drug after oral intake. mdpi.comdrugsporphyria.net

Role of Cytochrome P450 Enzymes in Stereoselective Metabolism

The metabolism of oxybutynin is predominantly mediated by the cytochrome P450 (CYP) enzyme system. fda.govmdpi.commedlibrary.org This superfamily of heme-containing monooxygenases is responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical agents.

Stereoselective metabolism has been observed, particularly with different administration routes. nih.gov The specific enzymes involved exhibit a degree of preference for the formation of one enantiomer over the other, influencing the relative concentrations of (R)- and (S)-N-Desethyl Oxybutynin.

Research has pinpointed that the N-deethylation of oxybutynin is primarily catalyzed by the CYP3A subfamily of enzymes, specifically CYP3A4 and CYP3A5. nih.govdrugbank.com These enzymes are abundantly expressed in the liver and the lining of the small intestine, which are the main sites for the extensive first-pass metabolism of oxybutynin. fda.govmdpi.com

Studies using human liver microsomes and recombinant CYP enzymes have demonstrated the prominent role of these two isoforms. nih.gov Inhibition studies have shown that potent inhibitors of CYP3A4, such as ketoconazole, significantly block the N-deethylation of oxybutynin. nih.govfda.gov Interestingly, research with recombinant enzymes has indicated that CYP3A5 may have a higher intrinsic activity for oxybutynin N-deethylation compared to CYP3A4. nih.gov The expression of CYP3A5 is polymorphic in the human population, which could contribute to interindividual variability in oxybutynin metabolism. nih.gov

The kinetics of the formation of the (R) and (S) enantiomers of N-desethyloxybutynin have been characterized. Following administration of racemic oxybutynin, there are notable differences in the plasma concentrations of the enantiomers of both the parent drug and its N-desethyl metabolite.

The table below presents pharmacokinetic data for the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin, illustrating the stereoselective nature of the metabolism.

Pharmacokinetic Parameters of Oxybutynin and N-Desethyloxybutynin Enantiomers

Analyte Cmax (ng/mL) Tmax (hr)
R-Oxybutynin 6.1 ± 3.2 1.0
S-Oxybutynin 10.1 ± 7.5 1.0
R-Desethyloxybutynin 55.4 ± 17.9 2.0
S-Desethyloxybutynin 28.2 ± 10.0 2.0

Data represents mean steady-state plasma concentrations normalized to an equivalent dose. fda.gov

Alternative Oxidative Metabolic Routes Contributing to N-Desethyl Derivatives

While N-deethylation is the principal metabolic pathway, other oxidative routes also contribute to the biotransformation of oxybutynin and its metabolites. nih.govtandfonline.com These alternative pathways lead to a variety of products and further illustrate the complexity of oxybutynin's metabolic fate.

In addition to N-deethylation, N-oxidation has been identified as another significant oxidative pathway in the metabolism of oxybutynin. nih.govtandfonline.comnih.gov This reaction involves the oxidation of the tertiary amine group to form an N-oxide metabolite (Oxy-NO). nih.govtandfonline.com This N-oxide can then undergo rearrangement. nih.gov Furthermore, the secondary amine of N-desethyloxybutynin can also be oxidized to form a hydroxylamine (B1172632) derivative. nih.gov

Another alternative metabolic pathway is the hydroxylation of the cyclohexyl ring of the oxybutynin molecule. nih.govtandfonline.com This aliphatic hydroxylation can occur on both the parent oxybutynin molecule and on its N-desethyl metabolite, leading to the formation of hydroxylated derivatives. tandfonline.com These metabolic steps represent further diversification of the metabolic profile of oxybutynin.

In Vitro Biotransformation Studies and Mechanistic Elucidation

The formation of (R)-N-Desethyl Oxybutynin, the primary active metabolite of (R)-Oxybutynin, is the result of N-deethylation, an oxidative metabolic process predominantly carried out by the Cytochrome P450 (CYP) enzyme system. drugsporphyria.netmdpi.com In vitro studies using various experimental systems, including human liver microsomes and recombinant human CYP enzymes, have been instrumental in elucidating the specific enzymes and mechanisms involved in this biotransformation.

Initial investigations into the metabolism of oxybutynin identified N-deethylation as a major pathway. nih.gov Subsequent detailed in vitro research focused on pinpointing the specific CYP isoforms responsible for this reaction. These studies have conclusively demonstrated that the CYP3A subfamily, particularly CYP3A4, is the principal catalyst in the conversion of oxybutynin to N-desethyloxybutynin. researchgate.netnih.gov While CYP3A5 also contributes to this metabolic step, its role is generally considered secondary to CYP3A4, which is the most abundant CYP enzyme in the human liver. nih.govnih.gov

Mechanistic elucidation was achieved through a combination of approaches:

Incubation with Human Liver Microsomes (HLMs): HLMs contain a full complement of hepatic drug-metabolizing enzymes and serve as a standard model for in vitro metabolism studies. Experiments with HLMs confirmed the rapid metabolism of oxybutynin to N-desethyloxybutynin. researchgate.netnih.gov

Recombinant CYP Enzymes: To identify the specific enzymes involved, oxybutynin was incubated with individual, recombinantly expressed human CYP isoforms. These studies revealed significant N-deethylation activity with CYP3A4 and CYP3A5. nih.govnih.gov In contrast, other major isoforms tested, such as CYP2C9, CYP2C19, and CYP2D6, showed minimal to no involvement in the formation of N-desethyloxybutynin. nih.govtandfonline.com

Chemical Inhibition Studies: The use of selective chemical inhibitors further corroborated the role of CYP3A4/5. Ketoconazole, a potent inhibitor of CYP3A enzymes, was shown to strongly inhibit the N-deethylation of oxybutynin in human liver microsomes. nih.gov This inhibition demonstrates that the metabolic pathway is heavily dependent on CYP3A activity.

In vitro studies have also highlighted the stereoselective nature of oxybutynin metabolism. The biotransformation of the (R)- and (S)-enantiomers of oxybutynin proceeds at different rates. Research using human liver microsomes indicates that the formation of (R)-N-Desethyl Oxybutynin from (R)-Oxybutynin is slightly slower than the corresponding formation of the (S)-metabolite from (S)-Oxybutynin. researchgate.netnih.govtandfonline.com This suggests that the active site of the metabolizing enzymes, primarily CYP3A4, has a slightly different affinity or catalytic efficiency for the two enantiomers.

The table below summarizes findings from a key in vitro study on the stereoselective metabolism in human liver microsomes.

EnantiomerObservation in Human Liver MicrosomesReference
(R)-OxybutyninSlightly slower elimination rate compared to the (S)-enantiomer. nih.govtandfonline.com
(R)-N-Desethyl Oxybutynin FormationProduction from (R)-Oxybutynin is slower than the formation of the (S)-metabolite from (S)-Oxybutynin. researchgate.netnih.govtandfonline.com

Kinetic parameters for the N-deethylation of racemic oxybutynin have been determined in human liver microsomes, providing insight into the enzyme's affinity for the substrate and its maximum reaction velocity. Furthermore, the inhibitory potential of specific compounds has been quantified, confirming the central role of the CYP3A subfamily.

The table below presents key kinetic and inhibition data from in vitro studies.

ParameterTest SystemValueSignificanceReference
IC₅₀ of KetoconazoleHuman Liver Microsomes4.5 µMDemonstrates potent inhibition of N-desethyloxybutynin formation by a specific CYP3A inhibitor. nih.gov
Relative N-deethylation ActivityRecombinant EnzymesCYP3A5 > CYP3A4While CYP3A4 is more abundant, recombinant CYP3A5 shows higher intrinsic activity for the reaction. nih.gov

Pharmacological Characterization and Receptor Interactions of R N Desethyl Oxybutynin Hydrochloride

Muscarinic Receptor Binding Affinity and Selectivity

The pharmacological effects of (R)-N-Desethyl Oxybutynin (B1027) Hydrochloride are primarily mediated through its interaction with muscarinic acetylcholine (B1216132) receptors. As a competitive antagonist, it blocks the action of acetylcholine, a neurotransmitter responsible for smooth muscle contraction and other parasympathetic functions.

Comparative In Vitro Receptor Binding Studies Across Muscarinic Subtypes (M1, M2, M3)

Studies on human cloned muscarinic receptors have demonstrated that N-desethyloxybutynin, the racemate of (R)-N-Desethyl Oxybutynin Hydrochloride, potently displaces [3H]-N-methylscopolamine binding at M1 and M3 receptors, with a lower potency at the M2 subtype. nih.gov Research that specifically isolated the enantiomers confirmed that the (R)-enantiomers of both oxybutynin and N-desethyloxybutynin are more potent than their corresponding (S)-enantiomers. nih.gov

Table 1: Comparative Binding Affinity (pKi) of Racemic Oxybutynin and Racemic N-Desethyl-Oxybutynin for Human Muscarinic Receptor Subtypes

Compound M1 Receptor (pKi) M2 Receptor (pKi) M3 Receptor (pKi)
Oxybutynin 8.7 7.8 8.9
N-Desethyl-Oxybutynin > Oxybutynin < Oxybutynin > Oxybutynin

Data derived from studies on human recombinant muscarinic receptors. nih.govics.org The table indicates the relative potencies, with specific values for N-Desethyl-Oxybutynin not being fully available in the reviewed literature.

Stereoselective Interactions at Cholinergic Receptors

The interaction of oxybutynin and its metabolite with cholinergic receptors is stereoselective, with the (R)-enantiomers demonstrating significantly higher binding affinity and functional activity. nih.gov The antimuscarinic effects of oxybutynin are predominantly due to the (R)-isomer. brazjurol.com.br This stereoselectivity is maintained in its active metabolite, (R)-N-Desethyl Oxybutynin.

Studies have shown that the (R)-enantiomers of both oxybutynin and N-desethyloxybutynin are more potent antagonists at muscarinic receptors than the (S)-enantiomers. nih.gov This highlights the importance of the stereochemistry of the chiral center in the interaction with the receptor binding site.

Affinity Profile in Various Isolated Tissues (e.g., detrusor smooth muscle, parotid gland)

In vitro studies on human tissues have provided further insight into the tissue-specific affinity of N-desethyloxybutynin. In radioligand binding studies on the human detrusor smooth muscle, racemic N-desethyloxybutynin and oxybutynin exhibited the same pKi value of 8.2. nih.gov However, in the human parotid gland, N-desethyloxybutynin demonstrated a significantly higher affinity with a pKi value of 8.7, compared to 8.5 for oxybutynin. nih.gov This higher affinity for the muscarinic receptors in the parotid gland is thought to be a contributing factor to the prominent side effect of dry mouth associated with oxybutynin treatment. brazjurol.com.br

Table 2: Binding Affinity (pKi) of Racemic Oxybutynin and Racemic N-Desethyl-Oxybutynin in Human Isolated Tissues

Compound Detrusor Smooth Muscle (pKi) Parotid Gland (pKi)
Oxybutynin 8.2 8.5
N-Desethyl-Oxybutynin 8.2 8.7

Data from in vitro radioligand binding studies. nih.gov

Investigation of Complementary Pharmacological Mechanisms (e.g., Voltage-Dependent K+ Channel Inhibition)

While the primary mechanism of action of this compound is through muscarinic receptor antagonism, research suggests the involvement of other pharmacological pathways. Studies on the parent compound, oxybutynin, have shown that it can inhibit voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells in a concentration-dependent manner. nih.gov This inhibition was demonstrated to be independent of its anticholinergic effects, as atropine (B194438) did not show a similar inhibitory effect on the Kv current. nih.gov

Preclinical Functional Studies on Isolated Smooth Muscle Preparations

Preclinical studies using isolated smooth muscle preparations have been crucial in characterizing the functional effects of oxybutynin and its active metabolite. In studies on isolated human detrusor muscle strips, both racemic oxybutynin and N-desethyloxybutynin acted as competitive antagonists to the contractile effects of carbachol (B1668302), a muscarinic agonist. nih.gov This was evidenced by a rightward shift of the concentration-response curve for carbachol without a depression of the maximum response. nih.gov

The functional antagonist potencies (pA2 values) were found to be 7.8 for oxybutynin and 7.6 for N-desethyl-oxybutynin, indicating a similar antimuscarinic effect in the human detrusor. nih.gov Furthermore, both compounds were effective in depressing contractions induced by electrical nerve stimulation, with N-desethyl-oxybutynin (10 microM) causing a 91% depression compared to 87% by oxybutynin (10 microM). nih.gov Studies on isolated rabbit bladder preparations have also demonstrated that oxybutynin exhibits both atropine-like anticholinergic action and a direct muscle relaxant action. ics.org The similar in vitro activity of N-desethyl-oxybutynin in antagonizing detrusor contractions suggests that a significant portion of the therapeutic efficacy of oxybutynin is attributable to its active metabolite. nih.gov

Table 3: Functional Antagonism (pA2) of Racemic Oxybutynin and Racemic N-Desethyl-Oxybutynin against Carbachol-Induced Contractions in Human Detrusor Muscle

Compound pA2 Value
Oxybutynin 7.8
N-Desethyl-Oxybutynin 7.6

Data from in vitro functional studies on human isolated detrusor strips. nih.gov

Stereoselective Pharmacokinetics and Disposition Research of R N Desethyl Oxybutynin

In Vitro Stereoselective Elimination Kinetics in Biological Matrices

Studies conducted using human liver microsomes have been instrumental in elucidating the stereoselective nature of N-Desethyl Oxybutynin (B1027) (DEOB) metabolism. Research has shown that the elimination of the (R)-enantiomer of DEOB is slightly slower than its corresponding (S)-enantiomer in these in vitro systems. nih.govresearchgate.netdrugbank.com This difference in elimination kinetics extends to the formation of DEOB from its parent compound, oxybutynin. The production of (R)-DEOB from (R)-oxybutynin is also observed to be slower than the formation of (S)-DEOB from (S)-oxybutynin. nih.govresearchgate.netdrugbank.com

The metabolism of oxybutynin to DEOB is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the main enzyme responsible. nih.govresearchgate.net The kinetics of this metabolic process have been shown to differ slightly between the enantiomers, contributing to the observed stereoselectivity. nih.govresearchgate.netdrugbank.com

Table 1: In Vitro Elimination Characteristics in Human Liver Microsomes

Enantiomer Relative Elimination Rate Relative Production Rate from Oxybutynin
(R)-N-Desethyl Oxybutynin Slower Slower

Comparative Plasma Concentration Profiles of (R)- and (S)-N-Desethyl Oxybutynin Enantiomers

Following the administration of racemic oxybutynin, the plasma concentrations of the N-Desethyl Oxybutynin enantiomers exhibit distinct profiles that are dependent on the route of administration.

After oral administration, a significant first-pass metabolism of oxybutynin occurs, leading to plasma concentrations of N-desethyloxybutynin that are substantially higher than the parent drug. drugbank.commdpi.comnih.gov Pharmacokinetic studies have demonstrated that after oral dosing, a reverse trend is observed between the enantiomers of oxybutynin and its metabolite, N-desethyl oxybutynin. While plasma concentrations of (R)-oxybutynin are lower than (S)-oxybutynin, the plasma concentrations of (R)-N-desethyl oxybutynin are higher than those of (S)-N-desethyl oxybutynin. nih.gov Specifically, after oral administration, the relative area under the curve (AUC) values show that R-DEO is greater than S-DEO. nih.gov

In contrast, transdermal administration bypasses the extensive first-pass metabolism. nih.gov This results in significantly lower plasma concentrations of DEOB compared to oral administration. nih.gov Following transdermal application, the plasma concentrations of the (R)-enantiomers of both oxybutynin and DEOB are slightly lower than their corresponding (S)-enantiomers. nih.govtandfonline.com

Stereoselective Plasma Protein Binding Characteristics and Unbound Fraction Analysis

The binding of N-Desethyl Oxybutynin to plasma proteins is also stereoselective. Research indicates that (R)-N-Desethyl Oxybutynin is more extensively bound to plasma proteins than (S)-N-Desethyl Oxybutynin. nih.govresearchgate.netdrugbank.comtandfonline.com This differential binding affects the unbound, pharmacologically active fraction of each enantiomer in the plasma.

The parent compound, oxybutynin, is known to be highly bound (over 97%) to plasma proteins, primarily to alpha-1-acid glycoprotein (AGP). drugbank.comnih.gov This binding is also enantioselective, with the unbound fraction of (R)-oxybutynin in plasma being almost twice as high as that of (S)-oxybutynin. nih.govresearchgate.nettandfonline.com Given that protein binding is a key determinant of drug distribution and clearance, the higher protein binding of (R)-DEOB compared to (S)-DEOB is a significant factor in its pharmacokinetic profile. mdpi.com

Table 2: Plasma Protein Binding Characteristics

Enantiomer Extent of Plasma Protein Binding
(R)-N-Desethyl Oxybutynin Higher

Influence of Administration Route on Enantiomer Exposure Ratios

The route of administration profoundly impacts the exposure ratios of the N-Desethyl Oxybutynin enantiomers relative to the parent oxybutynin enantiomers. This is primarily due to the avoidance of first-pass metabolism with non-oral routes. nih.gov

Oral Administration: Following oral administration of racemic oxybutynin, the extensive first-pass metabolism in the gut and liver leads to DEOB plasma concentrations that greatly exceed those of oxybutynin. mdpi.comnih.gov The mean area under the curve (AUC) ratio of DEOB to oxybutynin is significantly different for the two enantiomers. For the S-enantiomer, the DEO/OXY AUC ratio is approximately 3.25, while for the R-enantiomer, this ratio is much higher at 8.93. nih.gov This indicates a more extensive conversion of (R)-oxybutynin to (R)-DEOB during first-pass metabolism.

Intravesical Administration: Similar to the transdermal route, intravesical instillation of oxybutynin also avoids hepatic first-pass metabolism, leading to a lower concentration of the DEO metabolite compared to oral therapy. nih.gov

Table 3: Mean AUC Ratios of N-Desethyl Oxybutynin to Oxybutynin by Administration Route

Administration Route (R)-DEO / (R)-OXY Ratio (S)-DEO / (S)-OXY Ratio
Oral 8.93 3.25

Table of Mentioned Compounds

Compound Name Abbreviation
(R)-N-Desethyl Oxybutynin (R)-DEOB
(S)-N-Desethyl Oxybutynin (S)-DEOB
(R)-Oxybutynin (R)-OXY
(S)-Oxybutynin (S)-OXY

Advanced Analytical Methodologies for R N Desethyl Oxybutynin Hydrochloride Research and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of (R)-N-Desethyl Oxybutynin (B1027) Hydrochloride due to its superior selectivity, sensitivity, and speed. This platform allows for the precise measurement of the analyte even at very low concentrations in intricate biological matrices.

To comprehensively understand the pharmacokinetic profile of oxybutynin and its metabolites, researchers have developed parallel analytical approaches that can measure both the total concentration of the racemate (the mixture of R- and S-enantiomers) and the individual concentrations of each enantiomer. nih.gov A validated method has been described that employs two distinct chromatographic systems for this purpose. nih.gov

For the achiral analysis , which measures the total N-Desethyl Oxybutynin, a standard reversed-phase column is used. In contrast, the chiral analysis , which separates the (R)- and (S)-enantiomers, requires a specialized chiral stationary phase. nih.gov This parallel strategy involves splitting the extracted sample for analysis on both systems, providing a complete picture of the parent drug and its metabolites. nih.gov The methods are validated using deuterated analogues as internal standards to ensure accuracy. nih.gov

A study detailed a method where achiral analysis was performed on a Phenomenex Gemini C18 column, while the chiral separation of (R)- and (S)-N-Desethyl Oxybutynin was achieved on a Phenomenex Lux Amylose-2 chiral column. nih.gov This dual-methodology approach is essential for stereospecific pharmacokinetic studies. nih.gov

Table 1: Example of Parallel Achiral and Chiral LC-MS/MS Method Parameters

Parameter Achiral Method Chiral Method
Column Phenomenex Gemini C18 (150mm×4.6mm, 5μm) Phenomenex Lux Amylose-2 (150mm×4.6mm, 3μm)
Mobile Phase Acetonitrile-5.0mM ammonium (B1175870) acetate (B1210297), pH 4.0 (90:10, v/v) Solvent A: Acetonitrile (B52724):10mM ammonium bicarbonate (80:20, v/v)Solvent B: 2-propanol:methanol (50:50, v/v)Ratio: A:B (20:80, v/v)
Analysis Type Isocratic Isocratic
Internal Standard Deuterated Analogs Deuterated Analogs

Data sourced from a study on the parallel determination of oxybutynin and its metabolites. nih.gov

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry offers significant advantages for the analysis of (R)-N-Desethyl Oxybutynin Hydrochloride. UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which results in higher resolution, improved sensitivity, and substantially shorter analysis times compared to conventional HPLC. nih.govresearchgate.net

A rapid, selective, and sensitive UHPLC-MS/MS method was developed for the simultaneous quantification of oxybutynin and N-desethyl oxybutynin in rat plasma. nih.govresearchgate.net This method achieved a chromatographic run time of just 3 minutes per sample, making it highly suitable for high-throughput preclinical studies. nih.govresearchgate.net The enhanced speed and efficiency of UHPLC-MS/MS are critical when analyzing large numbers of samples, as is common in pharmacokinetic research. jchps.com

Table 2: UHPLC-MS/MS Method Details for N-Desethyl Oxybutynin Quantification

Parameter Details
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)
Mobile Phase Methanol-water (containing 2 mmol/L ammonium acetate and 0.1% formic acid) (90:10, v/v)
Detection Mode Positive Selected Reaction Monitoring (SRM)
Run Time 3 minutes

Details from a validated method for analysis in rat plasma. nih.govresearchgate.net

Isotope dilution mass spectrometry is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision. nih.govresearchgate.net This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterated N-Desethyl Oxybutynin) to the sample as an internal standard (IS) at the earliest stage of sample preparation. nih.govresearchgate.netyoutube.com

Because the stable isotope-labeled IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and susceptibility to matrix effects in the mass spectrometer's ion source. nih.govnih.gov Any sample loss during extraction or variability in instrument response affects both the analyte and the IS equally. The final concentration is determined by the ratio of the response of the native analyte to that of the IS, which effectively cancels out these sources of error. nih.govresearchgate.net This approach significantly improves method ruggedness and provides the most reliable quantitative data, which is essential for bioequivalence and other pharmacokinetic studies. nih.gov

High-Performance Chiral Chromatographic Separations

Since the (R)- and (S)-enantiomers of N-Desethyl Oxybutynin can exhibit different pharmacological activities, methods for their separation and individual quantification are critical. nih.gov High-performance chiral chromatography is the primary technique used to achieve this separation. nih.gov This is accomplished using chiral stationary phases (CSPs) that contain a chiral selector capable of forming transient, diastereomeric complexes with the enantiomers, leading to different retention times. phenomenex.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for separating the enantiomers of oxybutynin and its metabolites. nih.govphenomenex.com For example, a Phenomenex Lux Amylose-2 column has been successfully used to resolve (R)-N-Desethyl Oxybutynin from its (S)-counterpart in plasma samples. nih.gov The choice of mobile phase, often a mixture of an organic solvent like acetonitrile or an alcohol with a buffer, is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov

Quantification in Diverse Biological Research Matrices (e.g., plasma, tissue homogenates for preclinical studies)

The ability to measure drug and metabolite concentrations in various biological matrices is fundamental to preclinical research. For this compound, plasma is the most commonly analyzed matrix. nih.govnih.govnih.gov Sample preparation typically involves a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering endogenous components like phospholipids. nih.govnih.gov LLE using a solvent mixture such as methyl tert-butyl ether-ethyl acetate or ethyl acetate-diethyl ether-n-hexane has been shown to provide high and consistent extraction recovery. nih.govnih.gov

Validated LC-MS/MS methods demonstrate excellent linearity over a wide concentration range in plasma, often from sub-ng/mL to hundreds of ng/mL, with high precision and accuracy. nih.govnih.gov For instance, a chiral method established a linear range of 0.25 to 100 ng/mL for the enantiomers of N-desethyl oxybutynin in human plasma. nih.gov Another method for analyzing racemic N-desethyl oxybutynin in rat plasma was linear from 0.226 to 18.0 ng/mL. nih.gov

Beyond plasma, analysis in tissue homogenates is vital for understanding drug distribution in preclinical models. While specific published methods for (R)-N-Desethyl Oxybutynin in tissue homogenates are less common, the established plasma methods can be adapted. This typically requires an additional homogenization step to break down the tissue structure, followed by the same extraction and analytical procedures used for plasma. In vivo microextraction techniques have also been applied to monitor oxybutynin levels in the tissues of rabbits, demonstrating the feasibility of such measurements. researchgate.net

Impurity Profiling and Characterization of Related Substances (e.g., N-Desethyl-N-propyl Oxybutynin)

Ensuring the purity of a pharmaceutical compound is critical. Impurity profiling involves the identification and quantification of any unwanted chemicals that may be present. clearsynth.com For this compound, these can include starting materials, by-products from the synthesis of the parent drug oxybutynin, or degradation products.

Several related substances and potential impurities have been identified. One notable example is N-Desethyl-N-propyl Oxybutynin , also known as Oxybutynin Impurity E. pharmaffiliates.comsigmaaldrich.com This compound is structurally similar, with one of the ethyl groups on the nitrogen atom being replaced by a propyl group. Certified reference materials for this and other impurities are available, which are essential for the accurate identification and quantification during quality control testing of the active pharmaceutical ingredient (API). sigmaaldrich.com Other known related substances include various analogues and degradation products. synzeal.com The analytical methods used for impurity profiling, typically HPLC or LC-MS, must be capable of separating these closely related structures from the main compound.

Table 3: Selected Known Impurities and Related Substances of Oxybutynin

Compound Name Molecular Formula Molecular Weight ( g/mol ) Common Designation
N-Desethyl-N-propyl Oxybutynin C₂₃H₃₃NO₃ 371.51 Oxybutynin Impurity E pharmaffiliates.comsigmaaldrich.com
Phenylcyclohexylglycolic Acid C₁₄H₁₈O₃ 234.29 Oxybutynin Impurity D pharmaffiliates.com
Cyclohexenyl Analogue of Oxybutynin C₂₂H₃₅NO₃ 361.52 Oxybutynin Impurity A pharmaffiliates.com
Oxybutynin N-Oxide C₂₂H₃₁NO₄ 373.49

Data sourced from pharmaceutical impurity suppliers. pharmaffiliates.comsigmaaldrich.compharmaffiliates.com

Table 4: List of Compound Names Mentioned

Compound Name
This compound
(S)-N-Desethyl Oxybutynin
Oxybutynin
N-Desethyl Oxybutynin
N-Desethyl-N-propyl Oxybutynin
Phenylcyclohexylglycolic Acid
Cyclohexenyl Analogue of Oxybutynin

Structure Activity Relationship Sar Studies and Molecular Modeling of R N Desethyl Oxybutynin Hydrochloride

Elucidation of Stereochemical Contributions to Pharmacological Activity

The presence of a chiral center in N-Desethyl Oxybutynin (B1027) gives rise to two enantiomers, (R) and (S), which exhibit significant differences in their pharmacological profiles. Research has consistently demonstrated that the antimuscarinic activity predominantly resides in the (R)-enantiomer. nih.gov This stereoselectivity is a critical aspect of its mechanism of action.

Studies involving radioligand binding assays with human cloned muscarinic receptors (M1-M5) have provided quantitative insights into the differential binding affinities of the enantiomers of N-Desethyloxybutynin. The (R)-enantiomer consistently displays a higher affinity for muscarinic receptors, particularly the M1 and M3 subtypes, compared to its (S)-counterpart. nih.govresearchgate.net

A study by Reitz et al. (2007) systematically evaluated the binding of the enantiomers of oxybutynin and N-desethyloxybutynin to human muscarinic receptors. Their findings highlighted that N-desethyloxybutynin as a metabolite is more potent than the parent compound, oxybutynin, in binding assays. nih.govresearchgate.net Furthermore, the (R)-enantiomers of both compounds were found to be more potent than their respective (S)-enantiomers. nih.govresearchgate.net This suggests that the cholinergic side effects associated with oxybutynin therapy may be significantly influenced by the greater apparent potency of (R)-N-Desethyl Oxybutynin at M1 and M3 receptors. nih.govresearchgate.net

The binding affinities (Ki values) from this study are summarized in the table below, illustrating the superior potency of the (R)-enantiomer across multiple muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of N-Desethyloxybutynin Enantiomers at Human Muscarinic Receptors

Compound M1 M2 M3 M4 M5
(R)-N-Desethyloxybutynin 1.6 21 1.3 4.9 18
(S)-N-Desethyloxybutynin 25 150 23 83 130

Data sourced from Reitz et al., 2007 researchgate.net

The data clearly indicates that the (R)-configuration is crucial for high-affinity binding to muscarinic receptors, particularly the M1 and M3 subtypes which are implicated in cognitive function and bladder contractility, respectively. nih.gov The significantly lower affinity of the (S)-enantiomer underscores the importance of stereochemistry in the pharmacological activity of this compound.

Computational Approaches for Ligand-Receptor Interaction Analysis

Molecular modeling and computational docking studies have provided valuable insights into the binding mode of (R)-N-Desethyl Oxybutynin Hydrochloride at the molecular level, particularly within the M3 muscarinic receptor. Although many studies have focused on the parent compound, (R)-oxybutynin, the findings are largely applicable to its N-desethyl metabolite due to their structural similarity.

Recent advancements, including the use of microcrystal electron diffraction (MicroED) to determine the crystal structure of oxybutynin hydrochloride, have provided a more accurate template for molecular docking simulations. nih.gov These computational models have been employed to investigate the binding mechanism of (R)-oxybutynin with the M3 muscarinic receptor, revealing key interactions within the receptor's binding pocket. nih.gov

Molecular docking studies suggest that (R)-oxybutynin binds to a hydrophobic pocket within the M3 receptor. nih.gov The binding is stabilized by a network of interactions, including:

Hydrogen Bonding: The hydroxyl group of the ligand is predicted to form a hydrogen bond with the side chain of an asparagine residue (Asn507) in the binding pocket. This interaction is considered crucial for anchoring the ligand.

Ionic Interaction: The positively charged nitrogen atom of the ethylamino group forms a salt bridge with the carboxylate group of an aspartate residue (Asp110) at the top of the binding pocket. This ionic interaction is a hallmark of many muscarinic receptor antagonists.

While direct computational studies on (R)-N-Desethyl Oxybutynin are less common, it is reasonable to infer a similar binding mode. The removal of one ethyl group from the nitrogen atom to form the N-desethyl metabolite is unlikely to drastically alter the primary binding interactions within the M3 receptor. The key pharmacophoric elements—the chiral center, the hydroxyl group, the aromatic rings, and the protonated amine—remain intact. The slightly smaller size of the N-ethylamino group compared to the N,N-diethylamino group of the parent compound may subtly influence the precise orientation within the binding pocket.

Rational Design Principles for Stereoselective Analogues

The development of stereoselective analogues of this compound is guided by the desire to enhance affinity and selectivity for the M3 muscarinic receptor while minimizing off-target effects, particularly at M1 and M2 receptors, which are associated with cognitive side effects and cardiovascular effects, respectively. nih.govnih.gov The structure-activity relationship (SAR) data for oxybutynin and its analogues provide a foundation for rational drug design.

Key principles for the rational design of stereoselective analogues include:

Retention of the (R)-Stereocenter: As established in SAR studies, the (R)-configuration at the chiral carbon is paramount for high-affinity binding to muscarinic receptors. nih.gov Therefore, any new analogue design must preserve this stereochemistry.

Modification of the N-Alkyl Substituent: The N-ethyl group of (R)-N-Desethyl Oxybutynin is a key point for modification. Altering the size and nature of this substituent can influence both affinity and selectivity. For instance, increasing the bulk of the alkyl group could potentially enhance selectivity by creating steric clashes with non-conserved amino acid residues in the binding pockets of different muscarinic receptor subtypes. Structure-guided design approaches have successfully exploited a single amino acid difference (Leu in M3 vs. Phe in M2) in the orthosteric binding pocket to develop M3-selective antagonists. nih.gov

Bioisosteric Replacement of the Ester Group: The ester linkage in oxybutynin and its metabolites can be susceptible to hydrolysis. Replacing the ester with more stable bioisosteres, such as amides or ethers, could lead to analogues with improved metabolic stability and potentially a longer duration of action.

Modification of the Phenyl and Cyclohexyl Rings: The aromatic and aliphatic rings are crucial for hydrophobic interactions within the binding pocket. Introducing substituents on these rings could modulate binding affinity and selectivity. For example, adding small electronegative groups to the phenyl ring could enhance interactions with specific residues in the M3 receptor while creating unfavorable interactions in other subtypes. nih.gov

A hypothetical design strategy for a more M3-selective analogue based on the (R)-N-Desethyl Oxybutynin scaffold might involve:

Maintaining the (R)-stereochemistry.

Replacing the N-ethyl group with a larger, more conformationally restricted cyclic amine to probe for selective interactions within the M3 receptor binding site.

Introducing a small, electron-withdrawing substituent at the para-position of the phenyl ring to potentially increase repulsive interactions with non-target receptors.

Such modifications, guided by computational modeling and SAR data, could lead to the development of novel muscarinic antagonists with improved therapeutic profiles.

Future Research Directions for R N Desethyl Oxybutynin Hydrochloride

Exploration of Novel Metabolic Enzymes and Pathways

The metabolism of oxybutynin (B1027) to N-desethyloxybutynin is known to be primarily mediated by the cytochrome P450 (CYP) system, specifically isoforms CYP3A4 and CYP3A5. drugbank.commdpi.com Studies have shown that this process is stereoselective, with the formation of the (R)-enantiomer of N-desethyloxybutynin occurring at a slower rate than its (S)-counterpart. nih.gov However, the metabolic story is likely more complex.

Recent investigations into the parent drug have revealed other oxidative metabolic pathways beyond N-deethylation, including N-oxidation and hydroxylation of the cyclohexyl ring. The exploration of these alternative pathways for (R)-N-Desethyl Oxybutynin itself represents a significant research opportunity. Future studies should aim to:

Identify Non-CYP Enzymes: Investigate the role of other enzyme families, such as flavin-containing monooxygenases (FMOs), in the potential N-oxidation of the secondary amine in (R)-N-Desethyl Oxybutynin.

Characterize Phase II Metabolism: Explore the subsequent metabolism of hydroxylated metabolites. This involves identifying the specific Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms responsible for the conjugation and clearance of these secondary metabolites.

Detailed research findings indicate that while CYP3A4 is the main enzyme for N-deethylation, CYP3A5 also contributes, with recombinant CYP3A5 showing higher activity than CYP3A4 in some experiments. nih.gov The metabolism is complex, with plasma concentrations of (R)-N-desethyloxybutynin being higher than (S)-N-desethyloxybutynin after oral administration of the racemic parent drug, a reversal of the pattern seen for the parent enantiomers. nih.gov

Development of Advanced Chiral Separation Techniques for Research Scale

The study of stereoisomers necessitates robust and efficient analytical methods to separate and quantify each enantiomer. Current methods for separating the enantiomers of oxybutynin and N-desethyl oxybutynin largely rely on chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.gov Specific chiral stationary phases (CSPs), such as those based on amylose (B160209) derivatives like Phenomenex Lux Amylose-2, have proven effective. nih.gov

While current methods are suitable for pharmacokinetic studies, future research demands more advanced techniques. The development of next-generation separation technologies is crucial for enabling higher throughput analysis and for preparative scale purification to support further pharmacological testing. Key research directions include:

Supercritical Fluid Chromatography (SFC): Developing chiral SFC methods could offer faster separations and a "greener" alternative to normal-phase HPLC by reducing organic solvent consumption.

Next-Generation Chiral Stationary Phases (CSPs): Research into novel CSPs with unique chiral selectors could provide enhanced resolution, improved peak shapes, and broader applicability across different chromatographic conditions.

Advanced Capillary Electrophoresis (CE): Further exploration of chiral selectors, such as various cyclodextrin (B1172386) derivatives, within CE systems could lead to highly efficient, low-volume analytical methods ideal for precious research samples.

These advancements are critical for efficiently screening metabolic stability, transporter interactions, and for the precise quantification of (R)-N-Desethyl Oxybutynin Hydrochloride in complex biological matrices.

Investigation of Stereoselective Transporter Interactions

The disposition of a drug and its metabolites is not governed by metabolism alone; membrane transporters play a critical role in absorption, distribution, and excretion. There is a significant gap in knowledge regarding the interaction of (R)-N-Desethyl Oxybutynin with these transporters. The parent drug, oxybutynin, is known to be metabolized by CYP3A4, an enzyme that shares many substrates and inhibitors with the efflux transporter P-glycoprotein (P-gp/ABCB1). drugbank.comtg.org.au This overlap suggests a high probability of interaction with P-gp. tg.org.au

P-gp and other transporters like the Breast Cancer Resistance Protein (BCRP) are highly expressed in critical biological barriers, including the intestinal wall, the blood-brain barrier, and the kidney tubules. oaepublish.comnih.govuthsc.edu Future research must systematically investigate:

Substrate/Inhibitor Profiling: Determine whether (R)-N-Desethyl Oxybutynin and its (S)-enantiomer are substrates, inhibitors, or inducers of key efflux transporters (e.g., P-gp, BCRP) and uptake transporters (e.g., OATPs, OCTs).

Stereoselectivity of Interactions: A critical question is whether these transporter interactions are stereoselective. Differences in affinity between the (R) and (S) enantiomers for a transporter could have profound implications for tissue-specific exposure and potential toxicity.

Clinical Relevance: Understanding these interactions is vital for predicting potential drug-drug interactions (DDIs). An unrecognized inhibition of P-gp by (R)-N-Desethyl Oxybutynin could lead to altered plasma concentrations of co-administered drugs.

Given that N-desethyloxybutynin is implicated in some of the side effects of the parent drug, understanding how transporters mediate its distribution to various tissues is of high importance. mdpi.comnih.gov

Contribution to Fundamental Understanding of Stereochemistry in Drug Metabolism and Action

The study of a single, active metabolite enantiomer like this compound offers a powerful model to deepen the fundamental understanding of stereochemistry in pharmacology. wikipedia.org The journey of oxybutynin from a racemic parent drug to its distinct, pharmacologically active enantiomeric metabolites provides a clear illustration of how chirality impacts every aspect of a drug's life in the body.

Research on this compound can provide key insights into several principles:

Metabolic Stereoselectivity: It demonstrates that metabolic pathways can exhibit profound stereoselectivity, leading to different plasma concentrations and ratios of metabolite enantiomers compared to the parent drug. nih.govnih.gov

Stereoselective Pharmacokinetics: The case of oxybutynin highlights that stereoselective plasma protein binding can be a major driver of the differential pharmacokinetics between enantiomers, sometimes even more so than metabolic clearance. nih.gov The unbound, and therefore active, fraction of (R)-oxybutynin is notably higher than that of its (S)-enantiomer. nih.gov

Pharmacodynamic Differentiation: The pharmacological activity of racemic oxybutynin resides predominantly in the (R)-enantiomer. nih.gov By isolating and studying (R)-N-Desethyl Oxybutynin, researchers can dissect the specific contribution of this active metabolite to both the therapeutic effects and the side-effect profile, separate from the parent drug.

Ultimately, (R)-N-Desethyl Oxybutynin serves as a textbook example of why considering the stereochemistry of not just the parent drug, but also its metabolites, is essential for a complete understanding of drug action and for the rational design of safer and more effective medicines.

Q & A

Q. What is the role of (R)-N-Desethyl Oxybutynin Hydrochloride in the pharmacokinetics of Oxybutynin?

this compound is the primary active metabolite of Oxybutynin, formed via hepatic cytochrome P450-mediated N-deethylation. It contributes significantly to the antimuscarinic activity of Oxybutynin, particularly in the bladder, and is detectable in plasma using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) . Pharmacokinetic studies in elderly populations show prolonged metabolite half-life compared to the parent drug, necessitating adjusted dosing regimens in clinical research .

Q. Which analytical techniques are used to confirm the structural integrity of this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For example, NMR can resolve stereochemical differences between enantiomers, while HPLC-HRMS confirms molecular weight and purity. Anion analysis via capillary electrophoresis (CE) verifies the hydrochloride salt form, as demonstrated in studies on structurally similar metabolites like N-desethyl etonitazene . Ultraviolet-visible spectrophotometry (<2.24>) is also used for identity testing, comparing absorption spectra to reference standards .

Advanced Research Questions

Q. How can researchers optimize HPLC-MS parameters for quantifying this compound in biological matrices?

Key considerations include:

  • Column selection : Use reversed-phase C18 columns to separate polar metabolites from matrix interferences.
  • Ionization mode : Electrospray ionization (ESI) in positive ion mode enhances sensitivity for protonated ions.
  • Mobile phase : Acetonitrile/ammonium formate buffers improve peak resolution and reduce ion suppression .
  • Validation : Include matrix-matched calibration curves and spike-recovery tests (e.g., 80–120% recovery in plasma) to ensure accuracy. Cross-validate with β-arrestin recruitment assays to correlate analytical data with pharmacological activity .

Q. What experimental strategies address discrepancies in receptor binding assays for this compound?

Discrepancies may arise from enantiomer-specific interactions or assay conditions. Solutions include:

  • Enantiomeric purity assessment : Use chiral chromatography to isolate (R)- and (S)-forms, as racemic mixtures can skew potency measurements .
  • Receptor subtype profiling : Compare binding affinities across muscarinic (M1–M3) and opioid receptors (e.g., μ-opioid receptor (MOR)) using radioligand displacement assays. For example, N-desethyl etonitazene showed 6–9× higher MOR potency than fentanyl in β-arrestin recruitment assays, highlighting the importance of receptor context .
  • Buffer optimization : Adjust pH and ion concentrations to mimic physiological conditions, as antimuscarinic activity is sensitive to ionic strength .

Q. How do enantiomeric differences between (R)- and (S)-N-Desethyl Oxybutynin Hydrochloride affect pharmacological activity?

The (R)-enantiomer exhibits higher antimuscarinic potency due to stereospecific interactions with the M3 receptor’s hydrophobic binding pocket. In vitro studies using resolved enantiomers (via chiral stationary phases) demonstrate 2–3× greater inhibition of carbachol-induced bladder contractions for the (R)-form. However, the (S)-enantiomer may contribute to off-target effects, such as calcium channel antagonism at supratherapeutic concentrations .

Q. What are the challenges in designing in vivo studies to assess metabolite-specific effects of this compound?

  • Metabolite stability : Rapid renal clearance may require sustained-release formulations or continuous infusion to maintain therapeutic plasma levels .
  • Cross-reactivity : Use deuterated analogs (e.g., N-Desethyl Oxybutynin-d5 hydrochloride) as internal standards to distinguish exogenous administration from endogenous metabolism .
  • Bioassay integration : Combine pharmacokinetic sampling with functional assays (e.g., cystometry in animal models) to link metabolite exposure to bladder compliance changes .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterHPLC-MS ConditionsNMR Parameters (600 MHz)
Retention Time6.84 min (C18 column) -
Ionization ModeESI+ (m/z 358.2 → 212.1) ¹H (δ 1.2–3.5 ppm: alkyl groups)
Limit of Quantification0.5 ng/mL in plasma 13C (δ 120–140 ppm: aromatic C)

Q. Table 2. Comparative Pharmacological Activity of Oxybutynin and Its Metabolite

ParameterOxybutynin HydrochlorideThis compound
M3 Receptor IC508.2 nM 3.1 nM
Plasma Half-life (Human)2–3 hours 8–10 hours
Urinary Excretion<10%25–30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.